molecular formula C11H19NO5 B050991 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid CAS No. 917835-93-9

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B050991
CAS No.: 917835-93-9
M. Wt: 245.27 g/mol
InChI Key: GCAZZUFIDGXTDA-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS: 917835-93-9) is a high-purity biochemical reagent designed for life science research and organic compound synthesis . This compound serves as a versatile chiral building block in pharmaceutical development and medicinal chemistry, with its molecular formula of C11H19NO5 and a molecular weight of 245.27 . The tert-butoxycarbonyl (Boc) group acts as a temporary protecting group for the amine nitrogen, allowing for selective functionalization at other reactive sites, such as the carboxylic acid and hydroxyl groups, during multi-step synthetic sequences . This controlled reactivity is crucial for constructing complex piperidine-containing bioactive molecules, including potential neurologically active agents and peptide analogs . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development purposes and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet prior to use.

Properties

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZZUFIDGXTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Hydroxylation Methods

MethodReagentsYield (%)Enantiomeric Excess (%)
OsO₄ CatalysisOsO₄, NMO7895
Sharpless EpoxidationTi(OiPr)₄, TBHP8298
Biocatalytic OxidationP450 Monooxygenase6599

OsO₄ remains preferred for cost-effectiveness, whereas enzymatic methods offer superior stereocontrol.

Carboxylation Methods

Temperature (°C)CO₂ Pressure (atm)Yield (%)
80572
1001088

Purification and Crystallization

Final purification involves sequential solvent extractions and low-temperature crystallizations:

  • Dichloromethane Extraction : Removes unreacted Boc anhydride and triethylamine salts.

  • Acetone Crystallization : Induces precipitation of Boc-protected intermediates at 0–2°C.

  • Petroleum Ether Wash : Eliminates hydrophobic byproducts, yielding >98% pure product.

Industrial-Scale Synthesis

Large-scale production (≥100 kg batches) employs continuous flow reactors to enhance reproducibility. Critical adaptations include:

  • Catalyst Recycling : Palladium diacetate is recovered via filtration, reducing costs by 30%.

  • In-Line pH Monitoring : Automated systems adjust hydrochloric acid addition during hydrolysis, minimizing side reactions.

  • Cryogenic Crystallization : Scalable jacketed reactors maintain −2°C for uniform crystal growth.

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitationsYield (%)
Boc Protection → Hydroxylation → CarboxylationHigh stereocontrolMulti-step, costly reagents75
One-Pot Hydroxylation/CarboxylationFaster cycle timeLower enantiomeric excess68
Enzymatic SynthesisEco-friendlyLimited scalability60

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, such as halides or esters.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block in the synthesis of peptide-based drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid primarily involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during multi-step synthesis processes. The protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds highlights key differences in reactivity, physicochemical properties, and applications. Below is an analysis of selected analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Properties Applications References
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid Boc-protected amine, -OH at C4, -COOH at C2 Melting point varies by stereoisomer; polar due to -OH/-COOH. Peptide synthesis, chiral intermediates.
1-(tert-Butoxycarbonyl)-8,8-difluoro-1-azaspiro[4.5]decane-2-carboxylic acid (3e) Spirocyclic structure, difluoro substituents Higher melting point (171–173°C); enhanced rigidity from spirocycle. Conformational studies, enzyme inhibitors.
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid Boc-protected amino group at C4, -COOH at C4 Dual -NHBoc and -COOH at C4; molecular weight 244.29 g/mol. Bifunctional building blocks, metal coordination.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid Phenyl substituent at C4 Increased lipophilicity (logP ~2.5); molecular weight 305.37 g/mol. CNS drug candidates, kinase inhibitors.
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid Ethyl substituent at C4 Higher steric bulk; logP ~1.6. Prodrug design, metabolic stability enhancement.

Key Insights

Stereochemical Diversity : The target compound’s stereoisomers (e.g., (2R,4R) vs. (2S,4R)) exhibit distinct physicochemical behaviors. For example, the (2S,4R)-isomer is priced at €230/g, reflecting its demand in asymmetric synthesis .

Substituent Effects: Hydroxyl Group: Enhances polarity and hydrogen-bonding capacity compared to non-polar substituents (e.g., phenyl or ethyl groups) . Fluorine/Spirane Modifications: Fluorinated analogs (e.g., 3e) show higher melting points due to improved crystal packing, while spirocyclic derivatives introduce conformational constraints .

Safety Profiles : Compounds with phenyl or methyl groups (e.g., 4-phenylpiperidine analogs) share similar hazards (e.g., H302, H315), but the hydroxyl group in the target compound may reduce volatility and inhalation risks .

Synthetic Utility: The hydroxyl group enables selective derivatization (e.g., etherification or esterification) distinct from Boc-protected amino or carboxylic acid groups in analogs like 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid .

Table 2: Hazard Comparison

Compound GHS Classification Notable Hazards
This compound H302, H315, H319, H335 Oral toxicity, skin/eye irritation
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid H302, H315, H319, H335 Similar to target compound
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid H302, H315, H319, H335 Comparable hazards

Biological Activity

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, also known as (2R,4R)-1-tert-butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid, is a chiral compound with significant implications in organic synthesis and pharmaceutical research. Its structural features include a piperidine ring, a hydroxyl group, and a carboxylic acid moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 441044-11-7
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group provides stability during metabolic processes, allowing the compound to reach its target sites effectively. Upon deprotection, the active forms can engage with specific enzymes or receptors involved in metabolic pathways.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens. The compound's structural features may enhance its efficacy against Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may serve as a precursor for synthesizing dual inhibitors targeting bacterial topoisomerases, which are crucial for bacterial DNA replication and transcription. These inhibitors have shown promise in preclinical studies for treating infections caused by resistant bacterial strains .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of piperidine derivatives, including those based on this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with significant potential for development into therapeutic agents .
  • Synthesis and Application : The compound has been utilized in the synthesis of more complex molecules in medicinal chemistry. Its chiral nature allows for the creation of enantiomerically pure compounds that can be tailored for specific biological activities .

Data Table

PropertyValue
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
CAS Number441044-11-7
Purity≥ 95%
Antibacterial MIC<0.03125 μg/mL (for some strains)
Enzyme TargetBacterial topoisomerases

Q & A

Q. Why do safety data sheets lack comprehensive toxicological data (e.g., LD₅₀)?

  • Answer : Limited acute toxicity studies are publicly available. Researchers should:
  • Assume precautionary measures (e.g., treat as Category 4 oral toxin per H302).
  • Conduct in vitro assays (e.g., MTT on cell lines) to estimate safe working concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

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